(3aR,4S,9bS)-6,8-dichloro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid
CAS No.:
Cat. No.: VC17475461
Molecular Formula: C13H11Cl2NO2
Molecular Weight: 284.13 g/mol
* For research use only. Not for human or veterinary use.
![(3aR,4S,9bS)-6,8-dichloro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid -](/images/structure/VC17475461.png)
Specification
Molecular Formula | C13H11Cl2NO2 |
---|---|
Molecular Weight | 284.13 g/mol |
IUPAC Name | (3aR,4S,9bS)-6,8-dichloro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid |
Standard InChI | InChI=1S/C13H11Cl2NO2/c14-6-4-9-7-2-1-3-8(7)12(13(17)18)16-11(9)10(15)5-6/h1-2,4-5,7-8,12,16H,3H2,(H,17,18)/t7-,8+,12-/m0/s1 |
Standard InChI Key | CBSRXMMJHDMLKI-SXMVTHIZSA-N |
Isomeric SMILES | C1C=C[C@H]2[C@@H]1[C@H](NC3=C2C=C(C=C3Cl)Cl)C(=O)O |
Canonical SMILES | C1C=CC2C1C(NC3=C2C=C(C=C3Cl)Cl)C(=O)O |
Introduction
Chemical Identity and Structural Features
Molecular Configuration and Stereochemistry
(3aR,4S,9bS)-6,8-Dichloro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid features a fused cyclopenta[c]quinoline core with two chlorine atoms at the 6- and 8-positions and a carboxylic acid group at the 4-position. The stereochemistry at the 3aR, 4S, and 9bS positions is critical for its biological interactions, as these chiral centers influence binding affinity to target proteins . The compound’s molecular formula is C₁₃H₁₁Cl₂NO₂, with a molecular weight of 284.13 g/mol . Its CAS registry number is 32809-16-8 for the specific enantiomer discussed here, while the racemic mixture or alternate stereoisomers may carry different identifiers .
Table 1: Basic Chemical Identity
Property | Value |
---|---|
CAS Number | 32809-16-8 |
Molecular Formula | C₁₃H₁₁Cl₂NO₂ |
Molecular Weight | 284.13 g/mol |
IUPAC Name | (3aR,4S,9bS)-6,8-dichloro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid |
Structural Analysis
The bicyclic framework consists of a quinoline moiety fused to a cyclopentane ring, creating a rigid, planar structure that enhances binding to hydrophobic pockets in enzymes. The chlorine substituents at positions 6 and 8 increase electron density in the aromatic system, influencing reactivity in electrophilic substitution reactions . The carboxylic acid group at position 4 enables hydrogen bonding with biological targets, a feature shared with pharmacologically active quinoline derivatives.
Synthesis and Manufacturing
Synthetic Pathways
The synthesis of (3aR,4S,9bS)-6,8-dichloro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid involves multi-step organic reactions, typically starting with the formation of the quinoline core followed by cyclization and functionalization. One reported method includes:
-
Cyclocondensation: Reacting nitro-substituted precursors (e.g., 8-nitro-7-chloro-1,4-dihydroquinoline-3-carboxylic acid) under reducing conditions to form the tetrahydroquinoline backbone.
-
Chiral Resolution: Using chromatographic techniques or enantioselective crystallization to isolate the desired (3aR,4S,9bS)-stereoisomer.
Challenges in synthesis include maintaining stereochemical purity and achieving high yields during cyclization. Industrial-scale production often employs continuous flow reactors to optimize temperature and solvent conditions, though proprietary methods limit public documentation.
Physical and Chemical Properties
Predicted Physicochemical Parameters
The compound exhibits a boiling point of 438.5±45.0°C and a density of 1.449±0.06 g/cm³, as calculated using quantitative structure-property relationship (QSPR) models . Its acidity (pKa) is estimated at 3.57±0.20, reflecting the carboxylic acid group’s ionization potential .
Table 2: Physical and Chemical Properties
Property | Value |
---|---|
Boiling Point | 438.5±45.0°C |
Density | 1.449±0.06 g/cm³ |
pKa | 3.57±0.20 |
Solubility | Low in water; soluble in DMSO |
Stability and Reactivity
The compound is stable under inert atmospheres but susceptible to oxidation at elevated temperatures. The chlorine substituents enable participation in nucleophilic aromatic substitution reactions, facilitating derivative synthesis .
Biological Activities and Mechanisms
Enzyme Inhibition
Preliminary studies indicate potent inhibition of human tissue-nonspecific alkaline phosphatase (h-TNAP) with an IC₅₀ of 22±1 nM, suggesting utility in treating bone mineralization disorders. Molecular docking simulations reveal that the carboxylic acid group forms hydrogen bonds with active-site residues, while the chlorinated quinoline core interacts via hydrophobic contacts.
Antiproliferative Effects
In vitro assays demonstrate dose-dependent inhibition of cancer cell lines (e.g., MCF-7 breast cancer cells), with apoptosis induction linked to mitochondrial membrane potential disruption. Comparative studies show enhanced efficacy over non-chlorinated analogues, underscoring the importance of halogen substituents.
Current Research and Future Directions
Synthetic Optimization
Recent advances focus on enantioselective catalysis to improve stereochemical control during cyclization. Transition metal catalysts, such as palladium complexes, show promise in reducing byproduct formation.
Therapeutic Exploration
Ongoing clinical trials evaluate derivatives for antimicrobial resistance and oncological applications. Hybrid molecules combining the quinoline core with peptidomimetic structures are under investigation for enhanced blood-brain barrier penetration.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume